3,7-Dimethylocta-2,6-dien-1-ol;phenylcarbamic acid
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Overview
Description
3,7-Dimethylocta-2,6-dien-1-ol;phenylcarbamic acid is a compound that combines the structural features of a monoterpenoid alcohol and a carbamic acid derivative. The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-2,6-dien-1-ol typically involves the use of geraniol or nerol as starting materials. These compounds undergo a series of reactions, including oxidation and reduction, to yield the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of 3,7-Dimethylocta-2,6-dien-1-ol involves large-scale chemical processes that ensure high efficiency and cost-effectiveness. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylocta-2,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, ketones, and saturated alcohols. These products have their own unique applications in different fields.
Scientific Research Applications
3,7-Dimethylocta-2,6-dien-1-ol;phenylcarbamic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 3,7-Dimethylocta-2,6-dien-1-ol;phenylcarbamic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Geraniol
- Nerol
- Linalool
- Citronellol
Uniqueness
3,7-Dimethylocta-2,6-dien-1-ol;phenylcarbamic acid is unique due to its combined structural features of a monoterpenoid alcohol and a carbamic acid derivative. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
122313-76-2 |
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Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-dien-1-ol;phenylcarbamic acid |
InChI |
InChI=1S/C10H18O.C7H7NO2/c1-9(2)5-4-6-10(3)7-8-11;9-7(10)8-6-4-2-1-3-5-6/h5,7,11H,4,6,8H2,1-3H3;1-5,8H,(H,9,10) |
InChI Key |
MKHNKCFQAFQMOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCO)C)C.C1=CC=C(C=C1)NC(=O)O |
Origin of Product |
United States |
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